Cas no 489-32-7 (Icariin)
Icariin Chemical and Physical Properties
Names and Identifiers
-
- Icariin
- Horny goat weed extract
- ICARIINE
- ICARRIN
- epimedium extract
- Epimedium herb Ext
- Epimedium P.E
- Epimedium Brevicornum P.E
- ICARIIN(P) PrintBack
- Icraiin
- Ieariline
- Lcarrin
- 4'-O-methyl-8-γ,γ-dimethylallylkaempferol-3-rhamnoside-7-glucoside
- Epimedim P.E
- Icariil
- Icariln
- ICARIN
- 4′-O-methyl-8-γ,γ-dimethylallylkaempferol-3-rhamnoside-7-glucoside
- 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- VNM47R2QSQ
- 3-((6-Deoxymannopyranosyl)oxy)-7-(glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
- 3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
- 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-
- Anti-detection aphrodisiac raw material
- Anti - detection of 94 Zhuangbu kidney Yang health raw materials plant extract health wine special raw materials
- 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 5-HYDROXY-2-(4-METHOXYPHENYL)-8-(3-METHYLBUT-2-EN-1-YL)-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-3-[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]-4H-CHROMEN-4-ONE
- 1ST40107
- AB00639912-06
- BCP18807
- Icariin, analytical standard
- CHEBI:78420
- C17555
- NCGC00178583-01
- DTXSID00964133
- NS00014970
- 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- VS-02526
- Spectrum3_001130
- AM85785
- BSPBio_002599
- 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one
- BRD-K65639003-001-02-5
- EPIMEDII HERBA ICARIIN [MI]
- Spectrum2_001695
- HMS2051J13
- CCG-38780
- A827628
- DB12052
- SR-01000759346
- Spectrum4_001975
- SCHEMBL312615
- AKOS005614005
- Q-100549
- BRD-K65639003-001-09-0
- Q5985057
- 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-
- -Anhydroicaritin
- 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- MLS001424083
- MFCD00210516
- EX-A6783
- CHEMBL553204
- TZJALUIVHRYQQB-XLRXWWTNSA-N
- 4H-1-BENZOPYRAN-4-ONE, 3-((6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)OXY)-7-(.BETA.-D-GLUCOPYRANOSYLOXY)-5-HYDROXY-2-(4-METHOXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-
- 5-Hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-(((3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- SPBio_001650
- BRD-K65639003-001-05-8
- MLS000759413
- CCG-100955
- SR-01000759346-4
- SDCCGMLS-0066754.P001
- HMS2235I20
- 489-32-7
- HY-N0014
- SPECTRUM1505257
- KBio3_002099
- BDBM50027363
- SMR000466309
- Spectrum5_000933
- NC00205
- CS-3675
- UNII-VNM47R2QSQ
- Epimedii herba icariin
- 4'-O-methyl-8-gamma,gamma-dimethylallylkaempferol-3-rhamnoside-7-glucoside
- Icariin, >=94% (HPLC)
- MLS006011789
- KBioGR_002475
- [489-32-7]
- Resistant to detection of 90 health raw materials
- Epimedium
- Detection resistant raw material
- 4H-1-Benzopyran-4-one, 3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
- BBL010487
- 4H-1-BENZOPYRAN-4-ONE, 3-((6-DEOXY-ALPHA-L-MANNOPYRANOSYL)OXY)-7-(BETA-D-GLUCOPYRANOSYLOXY)-5-HYDROXY-2-(4-METHOXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-
- 3-((6-Deoxy-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
- 3-[(6-Deoxy-.alpha.-L-mannopyranosyl)oxy]-7-(.beta.-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- STK801622
- 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
-
- MDL: MFCD00210516
- Inchi: 1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1
- InChI Key: TZJALUIVHRYQQB-XLRXWWTNSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C(C2C(C(=C(C3C([H])=C([H])C(=C([H])C=3[H])OC([H])([H])[H])OC=2C=1C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])=O)O[H]
- BRN: 76280
Computed Properties
- Exact Mass: 676.23700
- Monoisotopic Mass: 676.236721
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 48
- Rotatable Bond Count: 9
- Complexity: 1170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 234
- Molecular Weight: 676.7
- XLogP3: 1.7
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.55
- Melting Point: 235.0 to 239.0 deg-C
- Boiling Point: 948.5°C at 760 mmHg
- Flash Point: 300.9 °C
- Refractive Index: 1.679
- Solubility: DMSO: soluble50mg/mL, clear, colorless to dark yellow
- PSA: 238.20000
- LogP: 0.06790
- Merck: 3617
- Specific Rotation: D15 -87.09° (in pyridine)
- λmax: 350(MeOH)(lit.)
Icariin Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- RTECS:DJ2980500
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Icariin Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Icariin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I141014-5g |
Icariin |
489-32-7 | 96% | 5g |
¥687.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I141014-250mg |
Icariin |
489-32-7 | 96% | 250mg |
¥68.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I141014-25g |
Icariin |
489-32-7 | 96% | 25g |
¥2831.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I141014-1g |
Icariin |
489-32-7 | 96% | 1g |
¥195.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107343-20mg |
Icariin |
489-32-7 | ,≥98% | 20mg |
¥86.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0862-1G |
Icariin |
489-32-7 | >96.0%(HPLC) | 1g |
¥310.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B300159-1g |
Icariin |
489-32-7 | 10% | 1g |
¥154.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B300159-5g |
Icariin |
489-32-7 | 10% | 5g |
¥690.90 | 2023-09-04 | |
| ChemFaces | CFN99554-20mg |
Icariin |
489-32-7 | >=98% | 20mg |
$30 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0145-20mg |
Icariin |
489-32-7 | HPLC≥98% | 20mg |
¥80元 | 2023-09-15 |
Icariin Suppliers
Icariin Related Literature
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on Icariin
Icariin (489-32-7): Chemical Structure and Pharmacological Properties
Icariin (CAS 489-32-7), a bioactive flavonoid derived from Epimedium species, has garnered significant attention in the field of chemobiological medicine due to its multifaceted pharmacological effects. Its molecular structure, characterized by a prenylated flavonol glycoside, enables interactions with key cellular targets, including PDE5 and estrogen receptors. Recent studies highlight its potential in modulating osteogenesis, neuroprotection, and anti-inflammatory pathways, making it a promising candidate for treating osteoporosis and neurodegenerative diseases. Researchers emphasize its low toxicity and high bioavailability in preclinical models, aligning with the growing demand for natural-derived therapeutics.
Icariin (489-32-7) in Cardiovascular and Metabolic Disease Research
The application of Icariin (489-32-7) in cardiovascular health has become a focal point, particularly for its vasodilatory and anti-atherosclerotic properties. By inhibiting NF-κB signaling, it reduces vascular inflammation, a critical factor in atherosclerosis. Additionally, its ability to enhance NO production improves endothelial function, addressing hypertension concerns. In metabolic disorders, Icariin demonstrates insulin-sensitizing effects via AMPK activation, offering a dual therapeutic approach for diabetes and obesity—topics highly searched by patients and clinicians alike.
Icariin (489-32-7) and Its Role in Male Reproductive Health
As a natural PDE5 inhibitor, Icariin (489-32-7) is widely studied for its benefits in male fertility and erectile dysfunction. Clinical data suggest it boosts testosterone levels and sperm motility by upregulating cGMP pathways. Its antioxidant properties further protect spermatogenic cells from oxidative stress, a key concern in modern infertility treatments. This aligns with trending searches for non-pharmaceutical alternatives to conventional therapies.
Icariin (489-32-7) in Cancer Research and Immunomodulation
Emerging evidence positions Icariin (489-32-7) as a potential adjuvant in oncology, with studies showing anti-angiogenic and pro-apoptotic effects in breast and prostate cancers. It modulates immune checkpoints like PD-1/PD-L1, enhancing T-cell activity—a hotspot in immunotherapy research. Patients and researchers frequently explore its synergistic effects with chemotherapy, underscoring its relevance in integrative medicine.
Safety and Future Prospects of Icariin (489-32-7)
Despite its benefits, the long-term safety and optimal dosing of Icariin (489-32-7) require further clinical validation. Current pharmacokinetic studies focus on nano-formulations to improve its water solubility and tissue penetration. The compound’s adaptability to precision medicine frameworks makes it a trending subject in personalized healthcare discussions, reflecting user interest in tailored therapeutic solutions.